N-(4-butylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
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Overview
Description
N-(4-butylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of butylphenyl and methylphenyl groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of 3-methylphenylhydrazine with carbon disulfide and sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with 4-butylphenylamine and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often used to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted tetrazoles.
Scientific Research Applications
N-(4-butylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzymes, altering their activity. The butylphenyl and methylphenyl groups can enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)-1-naphthamide: Similar in structure but with a naphthalene ring instead of a tetrazole ring.
N-(4-butylphenyl)-4-methoxybenzenesulfonamide: Contains a methoxy group and a sulfonamide group, offering different chemical properties.
Uniqueness
N-(4-butylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is unique due to its combination of a tetrazole ring with butylphenyl and methylphenyl groups. This unique structure provides a balance of stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H23N5OS |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H23N5OS/c1-3-4-7-16-9-11-17(12-10-16)21-19(26)14-27-20-22-23-24-25(20)18-8-5-6-15(2)13-18/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,21,26) |
InChI Key |
BFFRELZISDZZEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC(=C3)C |
Origin of Product |
United States |
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